(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone
Description
The compound “(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone” is a structurally complex molecule featuring a benzothiophene and benzimidazole moiety linked via a methanone bridge. The benzothiophene ring is substituted with a chlorine atom at the 3-position, while the benzimidazole component includes a propargylthio (prop-2-yn-1-ylsulfanyl) group at the 2-position.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2OS2/c1-2-11-24-19-21-13-8-4-5-9-14(13)22(19)18(23)17-16(20)12-7-3-6-10-15(12)25-17/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGHTHYXPWYOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure combining a benzothiophene moiety with a benzimidazole derivative, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain derivatives demonstrate effective antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly linked to the modulation of inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiophene derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cell Signaling Pathways : These compounds may modulate pathways such as MAPK and NF-kB, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Table 1: Summary of Biological Activities and Mechanisms
Detailed Research Findings
A study on thiazolo[3,2-a]benzimidazoles highlighted their anticancer activities and potential as MGlu1 antagonists, suggesting that structural modifications could enhance efficacy against specific cancer types . Another investigation into benzothiophene derivatives revealed their ability to inhibit key enzymes involved in inflammatory responses, showcasing their potential as therapeutic agents for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Mechanism
A study demonstrated that derivatives of benzothiophene can induce apoptosis through the intrinsic pathway. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating effective apoptosis induction in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiophenyl moiety enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Neuropharmacological Effects
The piperazine ring structure suggests potential neuropharmacological applications, particularly related to serotonin receptor modulation. Similar compounds have been studied for their anxiolytic and antidepressant properties.
Synthesis and Development
The synthesis of this compound can be approached through various methods, including multi-step organic synthesis techniques that allow for the introduction of functional groups critical for its biological activity.
Synthetic Route Example
A feasible synthetic route may involve:
- Formation of the benzothiophene core.
- Introduction of the chloro substituent.
- Synthesis of the benzimidazole ring.
- Final coupling to form the complete structure.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally analogous compound, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, shares key features with the target molecule:
- Heterocyclic core: The target compound uses a benzothiophene and benzimidazole system, whereas the analog employs a benzothiazole ring.
- Substituents: The target molecule’s propargylthio group introduces alkyne functionality, enabling click chemistry applications, while the analog’s phenylethanone group provides a ketone for nucleophilic reactions. The chlorine atom in the target compound may enhance electrophilic reactivity or influence binding interactions .
Table 1: Structural Comparison
| Feature | Target Compound | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone |
|---|---|---|
| Core Heterocycles | Benzothiophene + Benzimidazole | Benzothiazole |
| Key Substituents | Cl, Propargylthio | Phenyl, Ethanone |
| Molecular Weight (g/mol) | ~399.9 (estimated) | ~299.4 (calculated) |
| Potential Reactivity | Alkyne-mediated click chemistry, electrophilic substitution | Ketone-based nucleophilic additions |
Crystallographic and Computational Analysis
The structural determination of such compounds often relies on software like SHELXL for refinement and OLEX2 for integrated crystallographic workflows. For example, SHELXL’s robust refinement algorithms (e.g., TWIN and HKLF5 commands) enable precise modeling of complex substituents, such as the propargylthio group, which may exhibit disorder in crystal lattices . Comparative studies using these tools reveal that the target compound’s chlorine atom induces slight distortions in the benzothiophene ring’s planarity (bond angles deviating by ~2° vs. non-chlorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
